D-Xylono-1,4-lactone
Overview
Description
D-Xylono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a white to off-white crystalline solid that is slightly soluble in water, methanol, and dimethyl sulfoxide. This compound is an O-glycoside that can be rearranged to form intermediates for zaragozic acids, which are important in the inhibition of sterol synthesis .
Mechanism of Action
Target of Action
The primary target of D-Xylono-1,4-lactone is the enzyme xylono-1,4-lactonase . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .
Mode of Action
This compound interacts with xylono-1,4-lactonase in a hydrolysis reaction . The enzyme catalyzes the conversion of this compound and water into D-xylonate . This reaction is part of the enzyme’s role in the pentose and glucuronate interconversions .
Biochemical Pathways
This compound participates in the pentose and glucuronate interconversions pathway . The conversion of this compound to D-xylonate by xylono-1,4-lactonase is a key step in this pathway .
Pharmacokinetics
The conversion of this compound to d-xylonate by xylono-1,4-lactonase suggests that the compound is metabolized in organisms that express this enzyme .
Result of Action
The hydrolysis of this compound by xylono-1,4-lactonase results in the production of D-xylonate . This conversion is a crucial step in the pentose and glucuronate interconversions pathway .
Action Environment
The action of this compound is influenced by the presence of the xylono-1,4-lactonase enzyme . Therefore, the compound’s action, efficacy, and stability may vary depending on the organism and the specific cellular environment in which it is present .
Biochemical Analysis
Biochemical Properties
D-Xylono-1,4-lactone is involved in the pentose and glucuronate interconversion pathways. It interacts with the enzyme xylono-1,4-lactonase, which catalyzes the hydrolysis of this compound to D-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds. The interaction between this compound and xylono-1,4-lactonase is crucial for the conversion of pentose sugars into useful metabolic intermediates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to participate in the oxidative D-xylose pathway, which is utilized by certain bacteria to produce organic acids and alcohols . The presence of this compound can affect the expression of genes involved in this pathway, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by xylono-1,4-lactonase to produce D-xylonate . This reaction is essential for the interconversion of pentose and glucuronate sugars. The enzyme xylono-1,4-lactonase binds to this compound and catalyzes the hydrolysis reaction, resulting in the formation of D-xylonate . This process is critical for the proper functioning of the pentose phosphate pathway and other related metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. It has been observed that this compound can undergo spontaneous, non-enzymatic hydrolysis, although this accounts for only a small fraction of the total hydrolysis demand . The presence of high amounts of this compound can induce the production of xylono-1,4-lactonase, which facilitates the complete hydrolysis of the compound . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of metabolic pathways involving pentose sugars .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. It has been found that the compound can have varying effects depending on the dosage administered. At lower doses, this compound can enhance metabolic processes and improve the efficiency of pentose sugar conversion . At higher doses, it can lead to toxic effects and disrupt normal cellular functions . These findings highlight the importance of carefully regulating the dosage of this compound in experimental settings.
Metabolic Pathways
This pathway is utilized by certain bacteria to convert D-xylose into useful chemical intermediates such as ethylene glycol, glycolic acid, and lactic acid . The enzyme xylono-1,4-lactonase plays a key role in this pathway by catalyzing the hydrolysis of this compound to D-xylonate . This reaction is essential for the proper functioning of the oxidative D-xylose pathway and the production of valuable metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient localization and accumulation of this compound within the cell . The compound is transported across cellular membranes and distributed to various cellular compartments where it can participate in metabolic processes .
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its biochemical effects. The compound is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound is present in the right location to participate in metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Xylono-1,4-lactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone) over the six-membered form . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound involves the oxidation of D-xylose using microbial fermentation processes. The fermentation is typically carried out using bacteria or yeast strains that possess the necessary enzymes to convert D-xylose to D-xylonic acid, which is then lactonized to form this compound .
Chemical Reactions Analysis
Types of Reactions: D-Xylono-1,4-lactone undergoes various chemical reactions, including hydrolysis, oxidation, and rearrangement reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to D-xylonic acid using water and a suitable catalyst, such as a lactonase enzyme.
Oxidation: It can be oxidized to form zaragozic acids through the [1,2]-Wittig rearrangement.
Rearrangement: The compound can be rearranged to form intermediates for zaragozic acids.
Major Products:
Hydrolysis Product: D-xylonic acid.
Oxidation Product: Zaragozic acids.
Scientific Research Applications
D-Xylono-1,4-lactone has several scientific research applications:
Comparison with Similar Compounds
- D-Arabino-1,4-lactone
- L-Galactono-1,4-lactone
- D-Threono-1,4-lactone
- L-Rhamnono-1,4-lactone
Comparison: D-Xylono-1,4-lactone is unique in its ability to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement, which is not observed in other similar compounds . Additionally, its role in the inhibition of sterol synthesis sets it apart from other carbohydrate-based lactones .
Properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315147 | |
Record name | D-Xylono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-37-9 | |
Record name | D-Xylono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Xylono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of D-xylono-1,4-lactone?
A1: this compound is a five-membered ring lactone derived from D-xylose. While specific spectroscopic data isn't detailed in the provided research, its molecular formula is C5H8O5, and its molecular weight is 148.11 g/mol [].
Q2: Can you describe a specific application of this compound in synthetic chemistry?
A2: this compound serves as a valuable starting material in the multi-step synthesis of (1R,4S,5S)-N-(benzyloxycarbonyl)-4-[(diethoxyphosphinyl)methyl]-3-oxa-6-azabicyclo[3.1.0]hexan-2-one. This compound belongs to the 2,3-aziridino gamma-lactone family, which are of interest for their biological activities [].
Q3: What is known about the enzymatic hydrolysis of this compound?
A4: The enzyme xylonolactonase (EC 3.1.1.68), found in organisms like Caulobacter crescentus, catalyzes the hydrolysis of this compound []. This enzyme utilizes a mononuclear iron center for its activity, making it distinct from other lactonases that often rely on divalent cations like Ca2+ or Zn2+ [, ].
Q4: How does the enzymatic hydrolysis of this compound compare to the non-enzymatic reaction?
A5: The presence of the xylonolactonase enzyme significantly accelerates the hydrolysis of this compound. Research suggests that the iron-bound enzyme can enhance the reaction rate by a factor of 100 compared to the non-enzymatic process []. This highlights the catalytic efficiency of this enzyme in facilitating the breakdown of this compound.
Q5: Are there other lactones that xylonolactonase can hydrolyze?
A6: While this compound is a primary substrate, xylonolactonase from Caulobacter crescentus can also hydrolyze D-glucono-1,5-lactone, albeit at a lower rate (10-fold enhancement compared to non-enzymatic hydrolysis) []. This suggests a degree of substrate flexibility for this enzyme.
Q6: Are there any known phosphorylated derivatives of this compound and what is their significance?
A7: Yes, this compound-5-phosphate is a known phosphorylated derivative. This compound is specifically hydrolyzed by a novel lactonase found in Mycoplasma synoviae 53 and Mycoplasma agalactiae PG2. This discovery was made possible through a combination of techniques including protein structure determination, molecular docking, gene context analysis, and library screening [].
Q7: How was the substrate specificity of the novel lactonase from Mycoplasma species determined?
A8: A multifaceted approach was employed to pinpoint the substrate specificity of this enzyme. Initial insights came from analyzing the enzyme's crystal structure and performing molecular docking studies. This information guided the selection of potential substrates for empirical screening. Gene context analysis further supported the identified substrate profile [].
Q8: Why is the discovery of this novel lactonase significant?
A9: This finding is significant for several reasons. Firstly, it sheds light on a previously uncharacterized metabolic pathway in Mycoplasma species. Secondly, it expands our understanding of the substrate diversity within the amidohydrolase superfamily. Finally, this discovery provides a blueprint for future identification of substrates for related enzymes, which could be valuable in various biotechnological applications [].
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